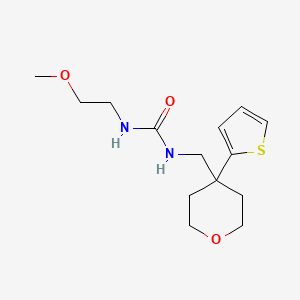

1-(2-methoxyethyl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea

Description

1-(2-Methoxyethyl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea is a synthetic urea derivative characterized by a 2-methoxyethyl group and a tetrahydro-2H-pyran (THP) ring substituted with a thiophen-2-yl moiety at the 4-position. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to heterocyclic and polar substituents .

Properties

IUPAC Name |

1-(2-methoxyethyl)-3-[(4-thiophen-2-yloxan-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3S/c1-18-9-6-15-13(17)16-11-14(4-7-19-8-5-14)12-3-2-10-20-12/h2-3,10H,4-9,11H2,1H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZVOZUGDAXENF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NCC1(CCOCC1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-methoxyethyl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure that includes a urea moiety, which is known for its diverse biological activities. The presence of the thiophene ring and tetrahydropyran structure contributes to its chemical properties, influencing its interaction with biological targets.

Biological Activities

Research indicates that compounds containing urea and thiophene groups exhibit a variety of biological activities, including:

- Antimicrobial Activity : Urea derivatives have shown effectiveness against various bacterial strains. Studies highlight their ability to inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis and interference with metabolic pathways .

- Anticancer Properties : Urea-based compounds have been investigated for their anticancer potential. For instance, certain derivatives demonstrated cytotoxic effects against several cancer cell lines, indicating their potential as chemotherapeutic agents. The mechanism often involves inducing apoptosis in cancer cells or inhibiting tumor growth .

- Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation .

Case Studies

- Anticancer Activity : A study evaluating a series of urea derivatives found that specific modifications to the urea structure enhanced cytotoxicity against human cancer cell lines. For example, a derivative exhibited an IC50 value of 15 μM against breast cancer cells, significantly lower than the reference drug etoposide (17.94 μM) .

- Antimicrobial Evaluation : Another research project assessed the antimicrobial efficacy of various thiourea derivatives, including those similar to this compound. Results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL depending on the specific strain tested .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many urea derivatives act as enzyme inhibitors, affecting pathways such as protein synthesis or metabolic processes in pathogens or cancer cells.

- Receptor Modulation : The compound may interact with specific receptors involved in inflammatory responses or cancer progression, altering signaling pathways that lead to reduced cell proliferation or increased apoptosis.

Data Summary

Comparison with Similar Compounds

Key Observations :

- Thiophene vs.

- THP vs. Thiopyran : Replacing oxygen with sulfur in the THP ring (as in ) increases lipophilicity and may alter metabolic pathways .

- Methoxyethyl vs. Methoxyphenyl : The methoxyethyl group in the target compound introduces flexibility and hydrogen-bonding capacity, whereas methoxyphenyl () prioritizes planar aromatic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.